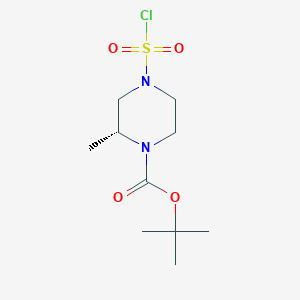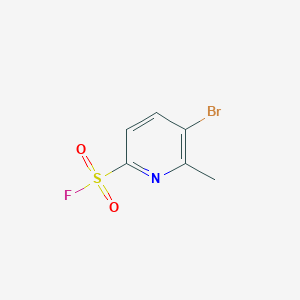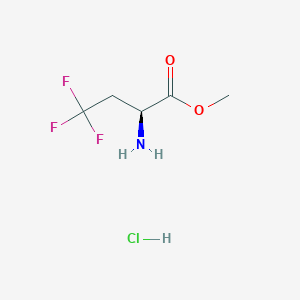![molecular formula C9H13N3O2 B6602941 ethyl 4H,5H,6H,7H-pyrazolo[1,5-b]pyridazine-3-carboxylate CAS No. 2287280-61-7](/img/structure/B6602941.png)
ethyl 4H,5H,6H,7H-pyrazolo[1,5-b]pyridazine-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4H,5H,6H,7H-pyrazolo[1,5-b]pyridazine-3-carboxylate, or EPPC, is a synthetic compound with a wide range of potential applications in scientific research. EPPC is a small molecule that has been studied for its ability to act as an inhibitor of enzymes and other proteins. EPPC has been found to have a variety of biochemical and physiological effects, and is being investigated for its potential use in a variety of laboratory experiments.
科学的研究の応用
EPPC has been used in a variety of scientific research applications. It has been used to inhibit the activity of enzymes and other proteins, as well as to study the effects of chemical compounds on biological systems. EPPC has been used in studies of drug metabolism, drug-target interactions, and drug-drug interactions. It has also been used in studies of protein-protein interactions and protein-ligand interactions. Additionally, EPPC has been used to study the effects of environmental pollutants on biological systems.
作用機序
EPPC has been found to act as an inhibitor of enzymes and other proteins. It has been found to interact with proteins in a specific manner, and it has been suggested that it binds to active sites on proteins and inhibits their activity. Additionally, EPPC has been found to interact with small molecules and can affect the activity of proteins by modulating their affinity for small molecules.
Biochemical and Physiological Effects
EPPC has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of enzymes and other proteins, and it has been found to affect the activity of small molecules. Additionally, EPPC has been found to affect the expression of genes and proteins, as well as the activity of cellular pathways.
実験室実験の利点と制限
EPPC has several advantages for use in laboratory experiments. It is a small molecule that can be easily synthesized, and it has a wide range of potential applications. Additionally, EPPC has been found to have a variety of biochemical and physiological effects, making it useful for studying the effects of chemical compounds on biological systems. However, there are some limitations to using EPPC in laboratory experiments. It has been found to have a narrow range of activity, and it has been found to have a short half-life. Additionally, EPPC has been found to be toxic to some organisms.
将来の方向性
The potential future directions for EPPC include further studies of its mechanism of action, its biochemical and physiological effects, and its potential applications in drug discovery and development. Additionally, further studies could be conducted to explore the potential use of EPPC as an inhibitor of enzymes and other proteins, as well as its potential use in studies of protein-protein interactions and protein-ligand interactions. Furthermore, further studies could be conducted to explore the potential use of EPPC in studies of environmental pollutants and their effects on biological systems.
合成法
EPPC can be synthesized through a variety of methods, including the use of a Grignard reaction, a multicomponent reaction, or a reaction between a compound containing an amide group and a compound containing a carboxylic acid group. The Grignard reaction involves the use of an alkyl halide, a magnesium halide, and an aldehyde or ketone, while the multicomponent reaction involves the use of an alkyl halide, a carboxylic acid, an amine, and a base. The reaction between an amide group and a carboxylic acid group involves the use of an amide group and a carboxylic acid group, and the reaction is catalyzed by an acid.
特性
IUPAC Name |
ethyl 4,5,6,7-tetrahydropyrazolo[1,5-b]pyridazine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O2/c1-2-14-9(13)7-6-11-12-8(7)4-3-5-10-12/h6,10H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJMLFJQBSYUJFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2CCCNN2N=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 4H,5H,6H,7H-pyrazolo[1,5-b]pyridazine-3-carboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![lithium(1+) ion 6-methylimidazo[1,5-a]pyrimidine-8-carboxylate](/img/structure/B6602875.png)

methyl-lambda6-sulfanone](/img/structure/B6602888.png)
![tert-butyl[(chlorosulfonyl)imino]methyl-lambda6-sulfanone](/img/structure/B6602891.png)
![N-[3-(1-benzyl-1H-1,2,3-triazol-4-yl)phenyl]prop-2-enamide](/img/structure/B6602902.png)

![tert-butyl 6,6-dimethyl-3-oxo-2H,3H,3aH,4H,5H,6H-pyrrolo[3,4-c]pyrazole-5-carboxylate](/img/structure/B6602913.png)
![tert-butyl 4-[(chlorosulfonyl)methyl]-4-cyanopiperidine-1-carboxylate](/img/structure/B6602920.png)



![5-[(3aS,4S,6aR)-2-oxo-hexahydro-1H-thieno[3,4-d]imidazol-4-yl]-N-[5-(2-{2-[(4S)-4-methyl-4-(naphthalen-2-yl)-2,5-dioxoimidazolidin-1-yl]acetamido}-1,3-thiazol-4-yl)-2,3-dihydro-1H-inden-2-yl]pentanamide](/img/structure/B6602961.png)
